molecular formula C5H10N2O2 B13814406 2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI)

2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI)

Cat. No.: B13814406
M. Wt: 130.15 g/mol
InChI Key: MNZZKKFBIKYMGP-WUCPZUCCSA-N
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Description

2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) is a compound with significant importance in various scientific fields It is a derivative of piperidinone, characterized by the presence of amino and hydroxy groups at specific positions on the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) can be achieved through various synthetic routes. One common method involves the solid-phase total synthesis, which has been used to prepare similar compounds like the marine cyanobacterial Ahp-cyclodepsipeptide Symplocamide A . This method typically involves the use of protected amino acids and coupling reagents under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidinone compounds.

Scientific Research Applications

2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) has numerous applications in scientific research:

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of 2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. These interactions can modulate enzymatic activity, receptor binding, and other critical processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-piperidinone: A related compound with similar structural features and chemical properties.

    2-Amino-delta-Valerolactam:

Uniqueness

2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(3S)-3-amino-6-hydroxypiperidin-2-one

InChI

InChI=1S/C5H10N2O2/c6-3-1-2-4(8)7-5(3)9/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4?/m0/s1

InChI Key

MNZZKKFBIKYMGP-WUCPZUCCSA-N

Isomeric SMILES

C1CC(NC(=O)[C@H]1N)O

Canonical SMILES

C1CC(NC(=O)C1N)O

Origin of Product

United States

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